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Compound of Interest

Compound Name:
2,6-Dichloro-3-

(methoxymethyl)pyridine

CAS No.: 1330763-31-9

Cat. No.: B1428295

Get Quote

Executive Summary
The pyridine scaffold remains a cornerstone of modern drug discovery, appearing in over 20%

of the top 200 marketed drugs. 2,6-Dichloro-3-(methoxymethyl)pyridine represents a

"privileged" electrophile due to its unique substitution pattern. The 3-methoxymethyl (MOM)

group serves two critical functions:

Steric Director: It breaks the symmetry of the 2,6-dichloro system, directing nucleophilic

attack away from the hindered C2 position toward the more accessible C6 position.

Latent Functionality: The ether moiety is stable under basic SNAr and coupling conditions

but can be unmasked to a primary alcohol (via Lewis acids) or oxidized to an aldehyde for

further elaboration.

This building block is particularly relevant for the synthesis of P2X3 receptor antagonists (e.g.,

Gefapixant analogs) and Type II Kinase Inhibitors, where the pyridine core serves as a hinge

binder or central scaffold.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1428295#bc-rfq
https://www.benchchem.com/product/b1428295/docs?utm_src=pdf-body#application-note-strategic-functionalization-of-2-6-dichloro-3-methoxymethyl-pyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428295?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Profile & Handling
Table 1: Physicochemical Properties[1]

Property Value Notes

CAS Number 1330763-31-9 Verified identity

Formula C₇H₇Cl₂NO

MW 192.04 g/mol

Appearance White to off-white solid Low melting point solid

Storage 2–8°C, Inert Atmosphere
Hygroscopic; protect from

moisture

Solubility DCM, THF, DMF, DMSO
Poor solubility in

water/hexanes

Key Hazard Skin/Eye Irritant (H315, H319) Handle in fume hood

Critical Reactivity Logic: The "Steric Steering"
Effect
The primary challenge in utilizing 2,6-dichloropyridines is controlling regioselectivity during the

first Nucleophilic Aromatic Substitution (SNAr).

Electronic Factor: Both C2 and C6 are activated by the ring nitrogen (α-positions).[2]

Steric Factor: The 3-(methoxymethyl) group exerts significant steric pressure on the adjacent

C2 position.

Outcome: Under kinetic control, bulky nucleophiles (e.g., secondary amines, anilines) will

preferentially attack C6. Smaller nucleophiles (e.g., methoxide, hydrazine) may erode this

selectivity, requiring lower temperatures.

Visualization: Divergent Synthesis Workflow
The following diagram illustrates the decision tree for functionalizing this scaffold.
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Figure 1: Reaction workflow demonstrating the steric steering effect of the 3-MOM group

favoring C6 functionalization.

Experimental Protocols
Protocol A: Regioselective SNAr Amination (C6-
Selective)
Objective: To introduce an amine at the C6 position while retaining the C2-chloride for

subsequent coupling.

Materials:

Substrate: 2,6-Dichloro-3-(methoxymethyl)pyridine (1.0 eq)

Nucleophile: Morpholine or substituted aniline (1.1 eq)

Base:

-Diisopropylethylamine (DIPEA) (2.5 eq)

Solvent: Anhydrous DMF or NMP (0.2 M concentration)

Step-by-Step Procedure:
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Setup: In a dried reaction vial equipped with a magnetic stir bar, dissolve the pyridine

substrate (1.0 eq) in anhydrous DMF.

Addition: Add DIPEA (2.5 eq) followed by the amine nucleophile (1.1 eq) dropwise at room

temperature.

Note: Adding the nucleophile slowly helps maintain kinetic control.

Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or

LCMS.

Checkpoint: You should observe the consumption of the starting material and the

formation of a single major peak (C6-isomer). If the C2-isomer forms (usually lower Rf due

to hydrogen bonding with the MOM oxygen), lower the temperature to 40°C and extend

time.

Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMF. Wash with

brine, dry over Na₂SO₄, and concentrate.

Purification: Flash column chromatography on silica gel. The C6-isomer typically elutes first

(less polar) compared to the C2-isomer.

Validation Data (Typical):

Yield: 75–85%

Regioisomeric Ratio (C6:C2): Typically >10:1 for secondary amines.

Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: To couple an aryl group. If performed before SNAr, the coupling often favors the less

hindered C6 position, though mixtures are more common than in SNAr.

Materials:

Substrate: 2,6-Dichloro-3-(methoxymethyl)pyridine (1.0 eq)

Boronic Acid: Phenylboronic acid derivative (1.1 eq)
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Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

Base: 2M Na₂CO₃ (aq) (3.0 eq)

Solvent: 1,4-Dioxane (0.15 M)

Procedure:

Degassing: Combine substrate, boronic acid, and solvent in a microwave vial or round-

bottom flask. Sparge with argon for 10 minutes.

Catalysis: Add the Pd catalyst and aqueous base. Seal the vessel under argon.

Reaction: Heat to 90°C (oil bath) or 110°C (microwave, 30 min).

Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate.

Purification: Silica chromatography.

Troubleshooting & Optimization
Issue: Poor Regioselectivity (Ratio < 5:1)

Cause: The nucleophile is too small (e.g., methylamine) or the temperature is too high

(thermodynamic equilibration).

Solution: Switch to a non-polar solvent (Toluene) and use a weaker base (K₂CO₃). Non-polar

solvents often enhance the steric differentiation between C2 and C6.

Issue: Hydrolysis of the Chloride

Cause: Wet solvents (DMF is hygroscopic).

Solution: Use molecular sieves in the reaction vessel. Hydrolysis yields the pyridone, which

is a dead-end byproduct.

Issue: MOM Group Instability

Cause: Highly acidic workup (pH < 2).
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Solution: Keep aqueous workups neutral or slightly basic (pH 7–9). The methoxymethyl ether

is acid-labile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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